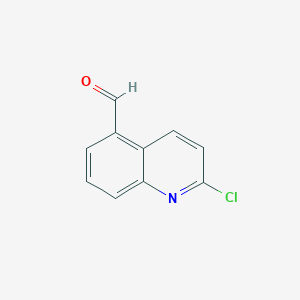
2-Chloroquinoline-5-carbaldehyde
Vue d'ensemble
Description
2-Chloroquinoline-5-carbaldehyde (2-CQC) is a heterocyclic compound belonging to the quinoline family of compounds. It is a yellow-colored solid, with a molecular weight of 207.59 g/mol. 2-CQC is a key intermediate in the synthesis of several quinoline-based drugs, such as quinine, chloroquine, and hydroxychloroquine. It is also used in the synthesis of other compounds, such as dyes, fragrances, and pharmaceuticals.
Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
Chloroquine and its derivatives, including compounds with structures similar to 2-Chloroquinoline-5-carbaldehyde, have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant strains of Plasmodium falciparum, research continues to explore the repurposing of chloroquine-based compounds for other infectious and non-infectious diseases. This includes investigations into novel compounds based on the chloroquine scaffold for their potential therapeutic applications in infectious diseases, including viral infections such as COVID-19. Studies highlight the biochemical properties of chloroquine that inspire its repurposing for managing various diseases beyond malaria, suggesting a broad spectrum of potential applications for its derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).
Pharmacological Research
The pharmacological profile of chloroquine and related compounds is a subject of continuous research, exploring their utility beyond traditional uses. Investigations into the pharmacokinetics, safety, potency, and efficacy of chloroquine derivatives aim to uncover new therapeutic uses, including their role in viral infections like COVID-19. The in vitro and in vivo studies suggest promising directions for these compounds in treating viral diseases, although conclusive evidence from clinical trials remains necessary to establish their effectiveness and safety (Hashem et al., 2020).
Anticancer Research
The exploration of chloroquine-containing compounds extends into anticancer research, where their repurposing is examined for potential synergies in combination chemotherapy. The unique mechanisms of action associated with chloroquine and its derivatives, such as effects on cellular autophagy and apoptosis, present a promising avenue for developing novel anticancer strategies. This research underscores the need for in-depth studies to link the antimalarial modes of action with pathways that drive cancer cell proliferation, aiming to identify chloroquine-based compounds that could enhance the efficacy of existing cancer therapies (Njaria, Okombo, Njuguna, & Chibale, 2015).
Propriétés
IUPAC Name |
2-chloroquinoline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVQQHUTDFKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




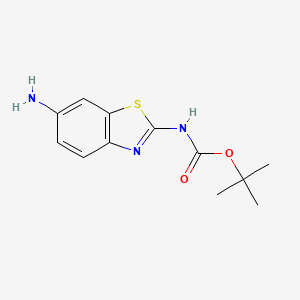
![N-[3-(Trimethoxysilyl)propyl]hexadecanamide](/img/structure/B3159562.png)
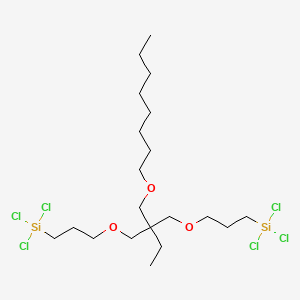
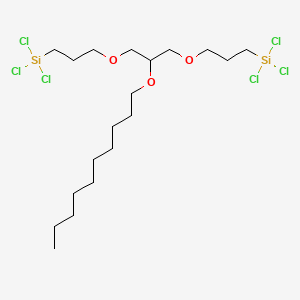
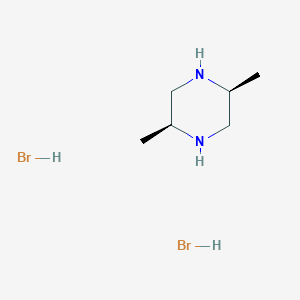
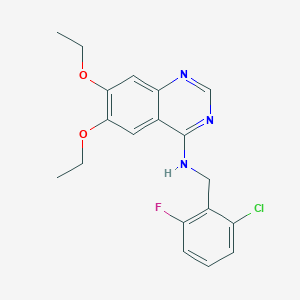

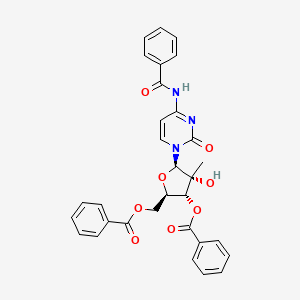
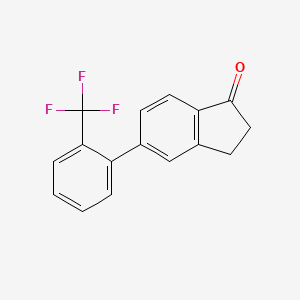

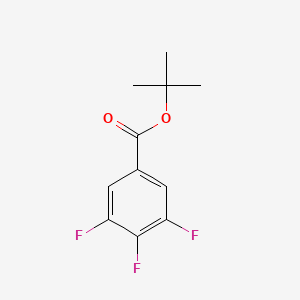
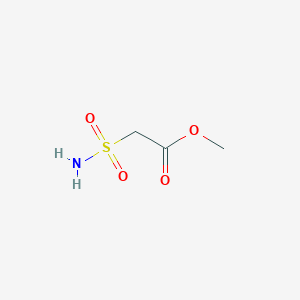
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)